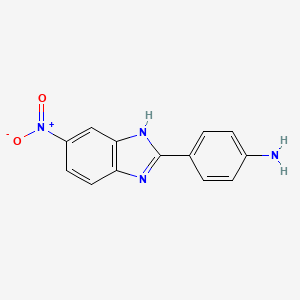

4-(5-Nitrobenzimidazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-nitro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAXRPAGHNBDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71002-88-5 | |

| Record name | 4-(6-Nitro-1H-benzimidazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71002-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-nitro-H-benzimidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Nitrobenzimidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(5-Nitrobenzimidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a nitro group and an aniline moiety suggests a wide range of potential therapeutic applications.[1] This document delves into the synthesis, structural elucidation, and key physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the full potential of this and related molecules.

Introduction: The Significance of the Nitrobenzimidazole Scaffold

The benzimidazole ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2] The electronic character of the benzimidazole nucleus, particularly its ability to participate in hydrogen bonding and π-stacking interactions, makes it an effective pharmacophore for engaging with biological targets.

The subject of this guide, this compound (also known as 2-(p-aminophenyl)-5-nitrobenzimidazole), incorporates two key functional groups that significantly modulate its electronic and steric properties. The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the pKa of the benzimidazole nitrogen atoms and enhance the molecule's potential for various chemical interactions. The 2-aryl substituent, in this case, a 4-aminophenyl group, provides a site for further functionalization and can play a crucial role in the molecule's interaction with specific biological receptors. This unique combination of functionalities makes this compound a compelling candidate for drug discovery programs.

Molecular Structure and Core Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its development as a therapeutic agent. This section outlines the core structural and physicochemical parameters of this compound.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₄O₂ | [1][3] |

| Molecular Weight | 254.24 g/mol | [1][3] |

| CAS Number | 71002-88-5 | [3] |

| Appearance | Brown to white solid | [4] |

| Melting Point | 277-278 °C | [4] |

| Purity (typical) | ≥95-98% (by HPLC) | [5][6] |

Synthesis of this compound

The synthesis of 2-arylbenzimidazoles is a well-established area of organic chemistry. The most common and direct route to this compound involves the condensation of 4-nitro-1,2-phenylenediamine with 4-aminobenzoic acid or a derivative thereof. A plausible synthetic pathway is outlined below.

Caption: General synthesis workflow.

Experimental Protocol: Synthesis

Causality: Polyphosphoric acid (PPA) is a common and effective condensing and cyclizing agent for this type of reaction, as it acts as both a catalyst and a solvent at elevated temperatures. The neutralization step is critical for precipitating the product, which is typically insoluble in a neutral aqueous solution. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a standard and effective method for purifying the final product.

-

Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) in an excess of polyphosphoric acid.

-

Condensation : Heat the reaction mixture to 150-160 °C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization : Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate.

-

Isolation : Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield the purified this compound.

-

Drying : Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Physicochemical Characterization

A comprehensive physicochemical characterization is essential for understanding a compound's behavior in various experimental and physiological settings. This section details the key analytical techniques and expected findings for this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The solubility of benzimidazole derivatives is often pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining equilibrium solubility. It ensures that the system reaches a true equilibrium between the solid and dissolved states of the compound. The use of a buffer system allows for the determination of solubility at a physiologically relevant pH.

-

Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Incubation : Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection : After equilibration, allow the samples to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration : Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and aniline rings, as well as a signal for the amine protons. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine and imidazole groups, C=N stretching of the imidazole ring, and N-O stretching of the nitro group.

-

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound is expected to result in strong absorption in the UV-Vis region.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: DSC and TGA Analysis

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability.

-

Sample Preparation : Accurately weigh a small amount of the sample (typically 3-5 mg) into an appropriate DSC or TGA pan.

-

Instrument Setup : Place the sample pan in the instrument and purge with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Analysis : Analyze the resulting DSC thermogram for endothermic and exothermic events, such as melting and decomposition. Analyze the TGA thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds.

Experimental Protocol: HPLC Purity Analysis

Causality: A reversed-phase HPLC method with a C18 column is a robust and versatile approach for the separation of moderately polar compounds like this compound. Gradient elution is often employed to ensure the efficient separation of the main compound from any potential impurities with different polarities.

-

Chromatographic System : An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to an appropriate concentration.

-

Injection and Analysis : Inject a known volume of the sample solution onto the column and monitor the elution profile at a suitable wavelength (determined from the UV-Vis spectrum).

-

Data Analysis : Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential in several therapeutic areas. The nitrobenzimidazole moiety is a known pharmacophore in a variety of bioactive compounds, including those with:

-

Anticancer Activity : Many nitro-containing compounds exhibit anticancer properties through mechanisms such as the inhibition of topoisomerase or by acting as bioreductive prodrugs.

-

Antimicrobial and Antiparasitic Activity : The benzimidazole core is present in several approved anthelmintic drugs. The nitro group can enhance the antimicrobial and antiparasitic activity of the molecule.

Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

Conclusion

This compound is a versatile heterocyclic compound with a promising profile for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating a deeper understanding of its behavior and potential applications. As with any compound in early-stage development, a thorough and rigorous physicochemical characterization is a prerequisite for its successful advancement as a potential therapeutic agent.

References

- Kini, S. G., et al. (2012).

- Google Patents. (1978). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 71002-88-5 | this compound | MFCD00430514. Retrieved from [Link]

Sources

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 3. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]

- 6. 71002-88-5 this compound AKSci V7423 [aksci.com]

An In-Depth Technical Guide to 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS: 71002-88-5): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1] This technical guide focuses on a specific derivative, 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS: 71002-88-5), a molecule of significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and an in-depth exploration of its potential mechanisms of action, particularly in oncology. By synthesizing data from analogous compounds and established principles of medicinal chemistry, this guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising molecule.

Introduction: The Benzimidazole Scaffold in Drug Development

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring.[2] This structural motif is a bioisostere of naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biological macromolecules.[3] The versatility of the benzimidazole scaffold has led to the development of drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[4] The introduction of a nitro group at the 5-position and an aniline group at the 2-position, as seen in this compound, offers unique electronic and structural features that can be exploited for targeted drug design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71002-88-5 | [5][6] |

| Molecular Formula | C₁₃H₁₀N₄O₂ | [5][6] |

| Molecular Weight | 254.25 g/mol | [5][6] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water (predicted) | - |

| pKa | Not available | - |

Synthesis and Characterization

The synthesis of 2-aryl-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methodologies reported. The most common and direct approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, 4-nitro-o-phenylenediamine and 4-aminobenzoic acid serve as the primary starting materials.

General Synthesis Workflow

The synthesis of this compound can be achieved through a one-pot condensation reaction. This process involves the reaction of 4-nitro-o-phenylenediamine with 4-aminobenzoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 2-arylbenzimidazoles.[7][8]

Materials:

-

4-nitro-o-phenylenediamine

-

4-aminobenzoic acid

-

Polyphosphoric acid (PPA) or 10% Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH)

-

Ethanol or other suitable solvent for recrystallization

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Acidic Condensation: To the mixture, add polyphosphoric acid (PPA) as both the solvent and catalyst. Alternatively, a mineral acid like hydrochloric acid can be used in a suitable solvent.

-

Heating: Heat the reaction mixture to 120-150°C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% NaOH solution or ammonium hydroxide until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., N-H, C=N, NO₂).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

While specific spectral data for the title compound is not widely published, data for analogous 5-nitrobenzimidazole derivatives can be used as a reference for spectral interpretation.[9][10]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is largely predicated on the well-documented activities of the broader benzimidazole class. The presence of the nitro and aniline moieties is expected to modulate its biological activity, making it a candidate for several therapeutic areas, most notably oncology and infectious diseases.

Anticancer Activity

Benzimidazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell division and DNA repair.[11] For this compound, two particularly relevant potential mechanisms are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Aurora kinases.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.[2][12] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[2]

Studies on structurally related 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent PARP inhibitory activity.[13][14] For instance, some derivatives have shown IC₅₀ values in the nanomolar range, significantly more potent than the reference inhibitor 3-aminobenzamide.[13][14] This suggests that this compound is a promising candidate for development as a PARP inhibitor.

Caption: Potential mechanism of action via PARP1 inhibition.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[15][16] Overexpression of Aurora kinases is a common feature in many cancers and is associated with genomic instability and tumor progression.[15][16] Therefore, inhibition of these kinases is a promising strategy for cancer therapy.

Benzimidazole-based compounds have been identified as potent inhibitors of Aurora kinases. They typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates that are essential for mitotic progression. Inhibition of Aurora kinases leads to defects in chromosome alignment and segregation, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.

Caption: Potential mechanism of action via Aurora Kinase A inhibition.

Antimicrobial Activity

The benzimidazole scaffold is also a key component of several antimicrobial agents.[17] The mechanism of action of benzimidazoles in microorganisms often involves the disruption of vital cellular processes. While specific data for this compound is limited, related nitrobenzimidazole derivatives have shown promising activity against a range of bacteria and fungi.[18][19] The nitro group can be bioreduced under hypoxic conditions, which are often found in microbial infections, to form reactive intermediates that can damage cellular macromolecules.

Structure-Activity Relationships (SAR)

The biological activity of 2,5-disubstituted benzimidazoles is highly dependent on the nature of the substituents. For anticancer activity, the presence and position of electron-withdrawing groups, such as the nitro group, can significantly influence potency.[13][14] The aniline group at the 2-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize activity and selectivity.

Future Perspectives

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Evaluation: Systematic screening of the compound against a broad panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm its inhibitory activity against PARP, Aurora kinases, or other potential targets.

-

Lead Optimization: Synthesis and evaluation of a library of derivatives to establish robust structure-activity relationships and to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases.

Conclusion

This compound is a molecule with significant therapeutic potential, stemming from its privileged benzimidazole core and strategic substitution pattern. While further research is needed to fully elucidate its biological activity and mechanism of action, the existing body of knowledge on related compounds strongly suggests its promise as a scaffold for the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.

References

- The role of PARP1 in the DNA damage response and its application in tumor therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4627445/]

- The role of Aurora-A in human cancers and future therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7218515/]

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11201508/]

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329971/]

- Functional Aspects of PARP1 in DNA Repair and Transcription. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071111/]

- Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. [URL: https://www.tandfonline.com/doi/full/10.1080/15548627.2023.2265934]

- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/21431940/]

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [URL: https://pubmed.ncbi.nlm.nih.gov/37622619/]

- Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. [URL: https://www.researchgate.

- Aurora kinases, AURKA, AURKB, and AURKC, are serine/threonine kinases that play a vital role in regulating cell division and mitosis, particularly... [URL: https://www.researchgate.net/publication/381180894_Aurora_kinases_signaling_in_cancer_from_molecular_perception_to_targeted_therapies]

- 71002-88-5 | MFCD00430514 | this compound. [URL: https://www.aaronchem.com/product/ar003kuf]

- 71002-88-5 this compound AKSci V7423. [URL: https://www.aksci.com/item_detail.php?

- SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. [URL: https://www.bip-cic.

- Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. [URL: https://www.researchgate.

- Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives. [URL: https://patents.justia.

- Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [URL: https://pubmed.ncbi.nlm.nih.gov/19446979/]

- US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. [URL: https://patents.google.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532454/]

- 71002-88-5|this compound. [URL: https://www.bldpharm.com/products/71002-88-5.html]

- This compound - 化學材料 - 景明化工. [URL: https://www.seedchem.com.tw/product/4-(5-Nitrobenzimidazol-2-yl)aniline]

- CAS RN 71002-88-5 | this compound | MFCD00430514. [URL: https://www.chem.purdue.edu/mfcd/mfcd_browser/mfcd_search/cas_display.php?cas=71002-88-5]

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [URL: https://www.ijrpc.com/files/02-2012/36.pdf]

- Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles. [URL: https://www.benchchem.

- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [URL: https://www.scholarsresearchlibrary.

- MICs of the selected benzimidazole derivatives against the reference... [URL: https://www.researchgate.net/figure/MICs-of-the-selected-benzimidazole-derivatives-against-the-reference-strains-and-clinical_tbl3_282823631]

- Anticancer activities (IC 50 ) of biphenyl amide analogues (32-41). [URL: https://www.researchgate.net/figure/Anticancer-activities-IC-50-of-biphenyl-amide-analogues-32-41_tbl4_328103306]

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [URL: https://www.mdpi.com/1420-3049/6/10/815]

- Some 2-Benzyl-5-nitrobenzimidazoles. [URL: https://pubs.rsc.org/en/content/articlepdf/1967/j3/j39670001511]

- (PDF) Synthesis and anti bacterial activity of 2-(4-aminophenyl) benzimidazole based pyramidine derivatives. [URL: https://www.researchgate.

- Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. [URL: https://pubmed.ncbi.nlm.nih.gov/2102146/]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]

- 5. 71002-88-5 | MFCD00430514 | this compound [aaronchem.com]

- 6. 71002-88-5 this compound AKSci V7423 [aksci.com]

- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Foreword

Molecular Structure and Inherent Spectroscopic Properties

The structure of 4-(5-Nitrobenzimidazol-2-yl)aniline (Molecular Formula: C₁₃H₁₀N₄O₂, Molecular Weight: 254.24 g/mol ) is a composite of three key functional regions: the p-aminophenyl group, the benzimidazole heterocyclic system, and the 5-nitro substituent.[1] Each of these components imparts distinct and predictable features to the molecule's spectroscopic profile.

-

The Aniline Moiety (4-aminophenyl): This portion introduces characteristic N-H vibrations in the infrared spectrum and provides a set of aromatic protons and carbons for NMR analysis. The amino group is a strong electron-donating group, which will influence the chemical shifts of the protons on its attached phenyl ring.

-

The Benzimidazole Core: This rigid, planar heterocyclic system is chromophoric and will dominate the UV-Vis absorption spectrum. Its aromatic protons and carbons provide a distinct fingerprint in NMR spectroscopy. The imino N-H of the imidazole ring is a key feature, observable in both IR and ¹H NMR spectra.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent will have a significant impact. It will produce strong, characteristic stretching vibrations in the IR spectrum. In NMR, it will deshield adjacent protons and carbons, shifting their signals downfield. Furthermore, its influence on the electronic distribution across the benzimidazole system will modulate the UV-Vis absorption maxima.

The interplay between the electron-donating aniline and electron-withdrawing nitrobenzimidazole moieties suggests potential for interesting electronic properties, such as intramolecular charge transfer (ICT), which can be probed using UV-Vis and fluorescence spectroscopy.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical sequence of experiments.

Caption: A typical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of an organic compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. The spectrum provides a vibrational fingerprint of the molecule.

Experimental Protocol

-

Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) powder (spectroscopic grade) in an approximate 1:100 ratio (sample:KBr).

-

Pellet Formation: The mixture is ground to a fine powder using an agate mortar and pestle and then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Predicted FT-IR Spectral Data and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound, with interpretations based on data from analogous structures.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale and Commentary |

| 3450 - 3300 | N-H Stretch (Aniline NH₂) | Medium-Strong | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine. |

| 3300 - 3100 | N-H Stretch (Imidazole) | Medium, Broad | The imidazole N-H stretch often appears as a broad band due to hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl and benzimidazole rings. |

| 1630 - 1600 | C=N Stretch (Imidazole) | Medium-Strong | A key indicator of the imidazole ring structure.[3] |

| 1600 - 1450 | C=C Stretch (Aromatic) | Medium-Strong | Multiple bands are expected from the vibrations of the aromatic rings. |

| 1550 - 1500 | N-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for the nitro group. |

| 1350 - 1300 | N-O Symmetric Stretch | Strong | The second strong, characteristic absorption for the nitro group.[2] |

| 1300 - 1200 | C-N Stretch (Aromatic) | Medium-Strong | Arises from the C-N bonds of the aniline and imidazole moieties. |

| 850 - 800 | C-H Out-of-Plane Bend | Strong | Bending vibrations from the substituted aromatic rings can help confirm substitution patterns. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, revealing information about its chromophoric systems and conjugation.

Experimental Protocol

-

Solvent Selection: A suitable UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile) is chosen.

-

Solution Preparation: A stock solution of known concentration (e.g., 1x10⁻³ M) is prepared. This is then diluted to obtain a working solution (e.g., 1x10⁻⁵ M) whose absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 600 nm. A cuvette containing the pure solvent is used as the reference.

Predicted UV-Vis Absorption Data

The conjugated system spanning the entire molecule is expected to give rise to strong absorptions in the UV region. Based on similar nitro- and amino-substituted benzimidazoles, two or three major absorption bands are anticipated.[2][6]

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale and Commentary |

| ~240 - 260 nm | High | π → π | Associated with the electronic transitions within the phenyl and benzimidazole aromatic systems. |

| ~350 - 400 nm | Moderate-High | π → π / ICT | This longer wavelength absorption is likely due to the extended conjugation across the entire molecule. The presence of both a strong donor (NH₂) and a strong acceptor (NO₂) group suggests this band may have significant intramolecular charge-transfer (ICT) character.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its high polarity.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled experiment is standard.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum will be complex. The predicted chemical shifts (δ) are based on the additive effects of the substituents and data from related structures.[2][6][8]

Caption: Structure of this compound with proton labeling for NMR discussion.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale and Commentary |

| H-a, H-a' | ~7.8 - 8.0 | Doublet | J ≈ 8-9 | These protons are ortho to the benzimidazole group and will appear as a doublet. |

| H-b, H-b' | ~6.7 - 6.9 | Doublet | J ≈ 8-9 | These protons are ortho to the electron-donating NH₂ group and will be significantly shielded (shifted upfield). |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | - | The chemical shift of the amine protons is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange. |

| H-d | ~8.4 - 8.6 | Doublet | J ≈ 2 | This proton is ortho to the nitro group and adjacent to the imidazole N-H, making it highly deshielded. It will appear as a doublet due to coupling with H-f. |

| H-e | ~7.7 - 7.9 | Doublet | J ≈ 9 | This proton is ortho to the imidazole nitrogen and will appear as a doublet coupled to H-f. |

| H-f | ~8.1 - 8.3 | Doublet of Doublets | J ≈ 9, 2 | This proton is coupled to both H-e and H-d, resulting in a doublet of doublets. |

| Imidazole NH | ~13.0 - 13.5 | Broad Singlet | - | The acidic proton of the imidazole N-H is highly deshielded and often appears as a very broad signal at a low field.[6] It will also disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Type | Predicted δ (ppm) | Rationale and Commentary |

| C-NO₂ | ~145 - 148 | The carbon directly attached to the nitro group is significantly deshielded. |

| C=N (Imidazole) | ~150 - 155 | The C2 carbon of the benzimidazole, situated between two nitrogens, appears at a very low field.[9] |

| C-NH₂ | ~150 - 152 | The ipso-carbon of the aniline ring is deshielded by the nitrogen but shielded by the resonance effect of the amino group. |

| Aniline Carbons (CH) | ~113 - 130 | The carbons ortho to the NH₂ (~113-115 ppm) will be shielded, while the meta carbons (~128-130 ppm) will be less affected. |

| Benzimidazole Carbons (CH) | ~110 - 125 | The chemical shifts of the benzimidazole carbons will be influenced by the nitro group's electron-withdrawing effect. |

| Quaternary Carbons | ~115 - 155 | The spectrum will show several quaternary carbons corresponding to the substituted positions and the bridgehead carbons of the benzimidazole ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺.

-

Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the spectrum. This provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum Data

| m/z Value | Ion | Rationale and Commentary |

| ~255.08 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI-MS spectrum. High-resolution measurement would confirm the C₁₃H₁₁N₄O₂⁺ formula. |

| ~238.08 | [M-OH]⁺ | A potential fragment from the loss of a hydroxyl radical, a common fragmentation pathway for nitroaromatic compounds. |

| ~209.08 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) is a highly probable fragmentation pathway. |

| ~119.07 | [C₇H₅N₂O₂]⁺ | Fragmentation corresponding to the charged 5-nitrobenzimidazole moiety. |

| ~92.06 | [C₆H₆N]⁺ | Fragmentation corresponding to the aniline radical cation, a common fragment in the mass spectra of anilines. |

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of spectroscopy and comparative data from structurally related compounds, we have outlined the expected key features in FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and mass spectra. The provided protocols offer a clear path for researchers to obtain and validate this data empirically. The distinct spectral signatures predicted herein, arising from the unique electronic interplay of the aniline, benzimidazole, and nitro moieties, should serve as a robust reference for the unambiguous identification and characterization of this compound in research and development settings.

References

- 1. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]

- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

synthesis and characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are known pharmacophores, and the strategic inclusion of a nitro group and an aniline moiety suggests potential applications in drug discovery and materials science.[1][2] This document serves as a resource for researchers and scientists, offering a robust synthetic protocol based on the Phillips-Ladenburg condensation reaction, alongside a multi-faceted characterization strategy employing modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis Methodology: A Rational Approach

The construction of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry. For the synthesis of 2-aryl substituted benzimidazoles, the Phillips-Ladenburg condensation remains one of the most reliable and widely adopted methods.[3][4][5][6] This approach involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.

Principle and Rationale: The Phillips-Ladenburg Condensation

The chosen synthetic route for this compound involves the reaction between 4-nitro-1,2-phenylenediamine and 4-aminobenzoic acid .

-

4-nitro-1,2-phenylenediamine : This starting material provides the core benzene ring and the two nitrogen atoms necessary for the imidazole portion of the structure. The electron-withdrawing nitro group at the 5-position is a key functional handle that can influence the molecule's electronic properties and biological activity.

-

4-aminobenzoic acid : This reactant serves as the source for the 2-aryl substituent. The carboxylic acid group is essential for the condensation reaction, while the amino group on the phenyl ring is a crucial feature of the final target molecule.

-

Acid Catalyst : A strong acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), is employed to catalyze the reaction.[6][7] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This catalytic step is critical for achieving a reasonable reaction rate.

The overall synthetic strategy is depicted in the workflow below.

Reaction Mechanism

The Phillips condensation proceeds through a well-established N-acylation followed by intramolecular cyclization and dehydration mechanism.

-

Activation of Carboxylic Acid : The reaction initiates with the protonation of the carbonyl oxygen of 4-aminobenzoic acid by the acid catalyst.

-

Nucleophilic Attack : One of the amino groups of 4-nitro-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Intermediate Formation : A tetrahedral intermediate is formed, which subsequently eliminates a molecule of water to yield an N-acylated intermediate (amide).

-

Intramolecular Cyclization : The second amino group of the phenylenediamine ring attacks the carbonyl carbon of the amide.

-

Dehydration : The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to form the stable, aromatic benzimidazole ring.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing similar benzimidazole derivatives.[1][7]

Materials:

-

4-nitro-1,2-phenylenediamine (1.0 eq)

-

4-aminobenzoic acid (1.0 eq)

-

6N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Deionized Water

-

Aqueous Ammonia or 10% Sodium Hydroxide (NaOH)

-

Ethanol

Procedure:

-

To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (0.01 mol, 1.53 g) and 4-aminobenzoic acid (0.01 mol, 1.37 g).

-

Add 15-20 mL of 6N HCl.

-

Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Chloroform:Methanol 9:1).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water with stirring.

-

Neutralize the mixture by the dropwise addition of aqueous ammonia or 10% NaOH until the pH is approximately 7-8. A precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 60°C.

-

Purify the crude solid by recrystallization from an ethanol-water mixture to yield the final product, this compound, as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physicochemical and spectroscopic methods is employed.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₄O₂ | [8] |

| Molecular Weight | 254.24 g/mol | [8] |

| Appearance | Expected to be a colored solid (e.g., yellow, brown) | General knowledge |

| Purity (Typical) | >97% | [8] |

| CAS Number | 71002-88-5 | [8][9][10] |

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Imidazole (N-H) & Aniline (NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1630 - 1610 | C=N Stretch | Imidazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (NO₂)[2] |

| 1350 - 1320 | N-O Symmetric Stretch | Nitro Group (NO₂)[2] |

| 1300 - 1250 | C-N Stretch | Aryl-Amine |

The presence of strong bands for the nitro group (NO₂) and the N-H stretches, combined with the absence of a broad O-H and a strong C=O band from the starting carboxylic acid, provides strong evidence for the successful formation of the product.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole and aniline rings, as well as the amine and imidazole N-H protons. Due to the substitution patterns, the aromatic regions will likely display complex splitting patterns (doublets, doublets of doublets). The signals for the N-H protons may appear as broad singlets and their chemical shift can be concentration-dependent. The protons on the benzimidazole ring are influenced by the electron-withdrawing nitro group, while the protons on the 2-phenyl substituent are influenced by the electron-donating amino group.[11]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms in the structure, although some peaks may overlap. Key signals would include those for the carbon atoms attached to the nitro and amino groups, the quaternary carbon at the 2-position of the benzimidazole ring, and the other aromatic carbons.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Expected Molecular Ion Peak (M⁺): For C₁₃H₁₀N₄O₂, the expected monoisotopic mass is 254.0804 u. In a low-resolution mass spectrum, this would be observed as a peak at m/z = 254. The fragmentation pattern would further help in structural elucidation, likely showing losses of NO₂ and other characteristic fragments.

Summary of Characterization Data

| Analysis Method | Expected Result |

| Melting Point | A sharp melting point, indicating high purity. |

| TLC | A single spot with a specific Rf value in a given solvent system. |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H), ~1620 (C=N), ~1520 & ~1340 (NO₂). |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (~6.5-8.5 ppm), NH₂ (~5.0-6.0 ppm, broad), Imidazole NH (~12.0-13.0 ppm, broad).[12] |

| Mass Spec (ESI-MS) | m/z = 255 [M+H]⁺ or 253 [M-H]⁻. |

Conclusion

This guide has outlined a robust and well-precedented method for the synthesis of this compound via the Phillips-Ladenburg condensation. The rationale for the selection of starting materials and reaction conditions has been thoroughly explained to provide a deep-seated understanding of the synthetic process. Furthermore, a comprehensive analytical workflow has been detailed, providing researchers with the necessary tools to verify the structure and purity of the final compound. The successful execution of this synthesis and characterization cascade will yield a valuable molecular scaffold for further investigation in pharmaceutical and materials science research.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

Puttaraja, S., Kumara, N., & Siddappa, K. (2012). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Cogent Chemistry, 1(1), 10. [Link]

-

Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4939. [Link]

-

Alam, M. M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 481-504. [Link]

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. Retrieved from [Link]

-

Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 32(5), 523-528. [Link]

-

Menteşe, E., et al. (2013). Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives. Bulletin of the Chemical Society of Ethiopia, 27(2), 265-271. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Fayed, E. A., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-652. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]

- 9. 71002-88-5|this compound|BLD Pharm [bldpharm.com]

- 10. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline

This guide provides a comprehensive overview of the principal starting materials and synthetic methodology for preparing 4-(5-Nitrobenzimidazol-2-yl)aniline, a key heterocyclic scaffold in medicinal chemistry and materials science. The narrative focuses on the most efficient and well-documented synthetic route, grounded in the principles of the Phillips condensation reaction, while also providing mechanistic insights and a discussion of the rationale behind experimental choices.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. The 2-substituted-5-nitrobenzimidazole core is a recognized "privileged structure" in drug discovery, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties[1]. This compound, specifically, serves as a crucial intermediate for the synthesis of more complex molecules, where the nitro and amino functionalities offer versatile handles for further chemical modification. The most direct and industrially relevant synthesis relies on the acid-catalyzed condensation of a substituted o-phenylenediamine with a substituted benzoic acid.

Part 1: Foundational Synthetic Strategy: The Phillips Condensation

The cornerstone of modern benzimidazole synthesis is the Phillips condensation reaction. This method involves the condensation of an ortho-phenylenediamine with a carboxylic acid, typically by heating the reagents in the presence of a strong mineral acid such as hydrochloric acid or phosphoric acid[2][3][4]. The acid serves as a catalyst and a dehydrating agent, facilitating the formation of the imidazole ring. This approach is valued for its operational simplicity and the accessibility of its starting materials[2].

Caption: General workflow of the Phillips condensation reaction.

Part 2: Core Starting Materials for this compound Synthesis

The successful synthesis of the target molecule via the Phillips condensation hinges on the judicious selection of two key starting materials, each contributing a specific portion of the final structure.

The Benzimidazole Core Precursor: 4-Nitro-1,2-phenylenediamine

The foundational benzimidazole ring system, complete with the critical nitro group at the C5 position, is derived from 4-nitro-1,2-phenylenediamine (also known as 4-nitro-o-phenylenediamine)[5][6][7]. The ortho-arrangement of its two amino groups is essential for the intramolecular cyclization that forms the five-membered imidazole ring.

| Property | Value | Reference(s) |

| CAS Number | 99-56-9 | [7] |

| Molecular Formula | C₆H₇N₃O₂ | [6][7] |

| Molecular Weight | 153.14 g/mol | [6] |

| Appearance | Red to brown crystalline powder | [8] |

| Melting Point | 199-201 °C | [7] |

The 2-Position Substituent Precursor: 4-Aminobenzoic Acid

The 2-(4-aminophenyl) substituent of the target molecule is furnished by 4-aminobenzoic acid[5]. The carboxylic acid group of this molecule reacts with the diamine to form the imidazole ring, leaving the aminophenyl moiety attached at the C2 position.

| Property | Value | Reference(s) |

| CAS Number | 150-13-0 | [5] |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 187-189 °C |

Part 3: Detailed Synthetic Protocol and Rationale

The following protocol outlines a robust method for the synthesis of this compound based on procedures adapted from the literature[9].

Reaction Scheme:

4-Nitro-1,2-phenylenediamine + 4-Aminobenzoic acid ---(o-Phosphoric Acid, Δ)---> this compound + 2H₂O

Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitro-o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1.5 equivalents).

-

Acid Addition: Carefully add o-phosphoric acid (approx. 10 volumes relative to the diamine) to the flask. The acid acts as both the catalyst and the reaction medium. Polyphosphoric acid (PPA) can also be used and is an excellent dehydrating agent[10].

-

Reaction: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours[9]. The high temperature is necessary to overcome the activation energy for the cyclodehydration steps.

-

Work-up: After cooling the mixture to approximately 50-60 °C, carefully and slowly pour the viscous solution onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and dilutes the acid.

-

Precipitation: Neutralize the acidic slurry by the slow addition of a 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution[9].

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with water to remove any residual salts. The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound[9].

Caption: Step-by-step workflow for the synthesis of the target molecule.

Part 4: Mechanistic Insights

The Phillips condensation proceeds through a well-understood acid-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

-

Amide Formation: The reaction initiates with the protonation of the carboxylic acid group of 4-aminobenzoic acid by the strong acid catalyst. This enhances its electrophilicity, allowing for a nucleophilic attack from one of the amino groups of 4-nitro-1,2-phenylenediamine. Subsequent dehydration yields an N-acylated intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.

-

Aromatization: This cyclization forms a tetrahedral intermediate which, upon elimination of a second molecule of water, results in the formation of the stable, aromatic benzimidazole ring.

Caption: Simplified reaction mechanism for benzimidazole formation.

Part 5: Alternative Synthetic Considerations

While the direct Phillips condensation is the most efficient route, historical patents describe more complex, multi-step syntheses for related aminobenzimidazoles. One such pathway involves the initial condensation of p-nitrobenzoic acid with aniline to form N-(4'-nitro-benzoyl)aniline[11][12]. This intermediate is then subjected to a harsh dinitration, followed by a catalytic cycloreduction of the resulting N-(4-nitro-benzoyl)-2,4-dinitroaniline to yield 2-(4-aminophenyl)-5-aminobenzimidazole[11][13][14]. While these methods are effective for producing different derivatives, they are significantly more laborious and less atom-economical for the direct synthesis of this compound compared to the Phillips condensation.

Conclusion

The synthesis of this compound is most effectively achieved through the Phillips condensation reaction. The selection of 4-nitro-1,2-phenylenediamine and 4-aminobenzoic acid as the core starting materials provides a direct, high-yielding, and scalable route to this valuable chemical intermediate. A deep understanding of the underlying reaction mechanism and the role of the acid catalyst allows researchers to optimize conditions for efficient cyclodehydration, ensuring a robust and reproducible synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. adichemistry.com [adichemistry.com]

- 5. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ijrpc.com [ijrpc.com]

- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 11. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. patents.justia.com [patents.justia.com]

- 14. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]

Structural Elucidation of 4-(5-Nitrobenzimidazol-2-yl)aniline: A Multi-Technique Approach

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 4-(5-Nitrobenzimidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts. This document outlines a validated, multi-technique workflow, integrating synthesis, purification, and advanced spectroscopic and analytical methods. We detail the causality behind experimental choices, provide step-by-step protocols, and present expected data, grounded in authoritative references, to guide researchers in confirming the synthesis and purity of the title compound.

Introduction and Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][4] The introduction of a nitro group and an aniline moiety, as in this compound (Molecular Formula: C₁₃H₁₀N₄O₂, Molecular Weight: 254.24 g/mol ), is anticipated to modulate its electronic properties and biological activity.[5][6] Therefore, unambiguous confirmation of its chemical structure is paramount.

This guide eschews a rigid template in favor of a logical, experiment-driven narrative that mirrors the process of chemical characterization. We begin with the chemical synthesis and proceed through a series of orthogonal analytical techniques, each providing a layer of evidence that, when combined, constitutes a definitive structural proof.

Synthesis and Purification

The most established and efficient method for constructing the 2-aryl-benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[7] For the target molecule, this involves the condensation of 4-nitro-1,2-phenylenediamine with 4-aminobenzoic acid.

Experimental Protocol: Synthesis via Phillips Condensation

Rationale: This one-pot reaction is driven by the formation of a stable, conjugated aromatic system.[8] Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, facilitating the final cyclization step. The basic workup neutralizes the acidic catalyst and precipitates the free base product.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

-

Reaction Setup: Carefully add polyphosphoric acid (~30 g) to the flask. The mixture will be viscous.

-

Heating: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane, 7:3].

-

Workup: Cool the reaction mixture to approximately 80-90°C and pour it slowly into a beaker containing 400 mL of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the resulting acidic solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from an ethanol/water mixture to yield pure this compound.

Spectroscopic Elucidation Workflow

The core of structural confirmation lies in the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provides an undeniable signature of the compound.

Caption: Workflow for the structural elucidation of this compound.

Detailed Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and powerful technique for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint. For our target compound, we expect to see characteristic absorptions for the N-H bonds of the amine and imidazole, the C=N bond of the imidazole ring, and the N-O bonds of the nitro group.[9][10]

Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the purified sample with ~100 mg of dry KBr powder.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Stretch (Asym/Sym) | Primary Amine (-NH₂) | Two sharp bands |

| 3300 - 3100 | N-H Stretch | Imidazole | Broad band |

| ~1620 | C=N Stretch | Imidazole Ring | Strong, sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands |

| 1550 - 1500 | N-O Stretch (Asymmetric) | Nitro Group (-NO₂) | Very strong, sharp |

| 1350 - 1300 | N-O Stretch (Symmetric) | Nitro Group (-NO₂) | Very strong, sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. The predicted spectra are based on data from analogous compounds, such as 5-nitrobenzimidazole and 4-(1H-benzo[d]imidazol-2-yl)aniline.[7][11]

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable N-H protons.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

¹H NMR Analysis (Expected): The spectrum will be complex. The aniline ring protons will form an AA'BB' system, appearing as two doublets. The benzimidazole ring protons will be three distinct signals due to the deshielding and symmetry-breaking effects of the nitro group at the C5 position.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | broad s | 1H | Imidazole N-H | Acidic proton, broad due to exchange. Shift is typical for benzimidazole N-H.[12] |

| ~8.6 | d | 1H | H-4 | Deshielded by adjacent nitro group and ring nitrogen. |

| ~8.2 | dd | 1H | H-6 | Ortho and para coupling to H-7 and H-4. Deshielded by nitro group. |

| ~7.9 | d | 2H | H-3', H-5' | Aniline protons ortho to the benzimidazole ring. |

| ~7.8 | d | 1H | H-7 | Ortho coupling to H-6. |

| ~6.8 | d | 2H | H-2', H-6' | Aniline protons meta to the benzimidazole ring. Shielded by the -NH₂ group. |

| ~5.9 | broad s | 2H | Amine -NH₂ | Exchangeable protons of the aniline group. |

¹³C NMR Analysis (Expected): The spectrum should display 9 distinct aromatic carbon signals, as the plane of symmetry is removed by the nitro group.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Imidazole carbon, significantly downfield. |

| ~152 | C-4' | Carbon attached to the electron-donating amine group. |

| ~148 | C-5 | Carbon directly attached to the electron-withdrawing nitro group. |

| ~143, ~137 | C-7a, C-3a | Quaternary benzimidazole carbons. |

| ~129 | C-3', C-5' | Aniline carbons ortho to the benzimidazole. |

| ~118 | C-6 | Benzimidazole carbon meta to the nitro group. |

| ~115 | C-1' | Quaternary aniline carbon. |

| ~114 | C-2', C-6' | Aniline carbons meta to the benzimidazole, shielded by the amine. |

| ~112 | C-4, C-7 | Benzimidazole carbons ortho/para to the nitro group. |

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can further support the proposed structure.

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Expected Results:

-

Molecular Formula: C₁₃H₁₀N₄O₂

-

Exact Mass: 254.0804

-

Observed Ion [M+H]⁺: ~254.0877 (Calculated for C₁₃H₁₁N₄O₂⁺)

The fragmentation would likely involve the loss of NO₂ (46 Da) and subsequent cleavages of the heterocyclic core.

Definitive Structural Confirmation: X-Ray Crystallography

While the combination of NMR, IR, and MS provides compelling evidence, single-crystal X-ray diffraction is the gold standard for absolute structural proof. It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.

Expert Insight: Obtaining suitable single crystals can be challenging. Slow evaporation of a solution of the purified compound in a solvent like DMF or ethanol is a common starting point. While a crystal structure for the title compound is not found in the searched literature, the structure of a related zinc complex, [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II), reveals that the benzimidazole and aniline rings are not coplanar, subtending a dihedral angle of 18.24(8)°.[13] A similar non-planar conformation would be expected for this compound due to steric hindrance around the linking C-C bond.

Conclusion